molecular formula C20H26N2O5S B10983099 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B10983099
M. Wt: 406.5 g/mol
InChI Key: CZJMABSBEOTCNW-UHFFFAOYSA-N
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Description

8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenone core, a piperazine ring, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophene group, which is then linked to the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the chromenone core.

    Reduction: Reduction reactions can target the dioxidotetrahydrothiophene moiety, potentially converting it back to the tetrahydrothiophene form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the dioxidotetrahydrothiophene moiety could produce a tetrahydrothiophene derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients with specific biological targets.

Industry

In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. The chromenone core may interact with enzymes or receptors, while the piperazine and dioxidotetrahydrothiophene moieties could modulate these interactions. The exact pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one apart from these similar compounds is its specific combination of functional groups and structural features. The presence of the chromenone core, combined with the piperazine and dioxidotetrahydrothiophene moieties, provides a unique platform for chemical and biological interactions, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

8-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-7-hydroxy-3,4-dimethylchromen-2-one

InChI

InChI=1S/C20H26N2O5S/c1-13-14(2)20(24)27-19-16(13)3-4-18(23)17(19)11-21-6-8-22(9-7-21)15-5-10-28(25,26)12-15/h3-4,15,23H,5-12H2,1-2H3

InChI Key

CZJMABSBEOTCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4CCS(=O)(=O)C4)O)C

Origin of Product

United States

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